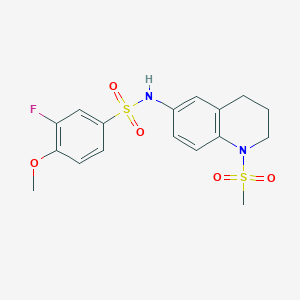

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Description

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O5S2/c1-25-17-8-6-14(11-15(17)18)27(23,24)19-13-5-7-16-12(10-13)4-3-9-20(16)26(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWTWBLEPKKZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and methoxy groups, and sulfonamide formation. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.

Scientific Research Applications

Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to these targets, potentially inhibiting their activity or modulating their function. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

- 3-fluoro-4-methoxy-N-(3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

- 3-fluoro-4-methoxy-N-(1-methylsulfonyl-2H-quinolin-6-yl)benzenesulfonamide

Uniqueness

The unique combination of the fluoro, methoxy, and sulfonamide groups in 3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide distinguishes it from similar compounds

Biological Activity

3-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula: . Its structure includes a tetrahydroquinoline core with a methanesulfonyl group and a fluorinated benzene ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various disease pathways. The presence of fluorine atoms often increases lipophilicity and bioavailability, potentially enhancing therapeutic efficacy.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Compounds related to tetrahydroquinoline have shown promising results in inhibiting tumor growth.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties.

- Enzyme Inhibition : Potential inhibition of carbonic anhydrase and other enzymes has been observed.

Data Table: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydroquinoline core with methanesulfonyl and fluorine | Antitumor, anti-inflammatory |

| 4-bromo-N-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Similar scaffold with bromo substitution | Investigated for anticancer properties |

| 4-fluoro-N-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide | Contains methylsulfonyl instead of methanesulfonyl | Potential carbonic anhydrase inhibitor |

Study 1: Antitumor Effects

A study investigated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro. Further in vivo studies confirmed reduced tumor growth in mouse models compared to controls.

Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Enhanced Bioavailability : The compound exhibited improved bioavailability compared to similar structures due to its unique substitutions.

- Mechanistic Insights : Research indicates that it may act as an inhibitor of specific signaling pathways involved in cancer progression.

- Safety Profile : Preliminary toxicity studies suggest a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.